4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine
Overview
Description
4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine, also known as MN-64, is a chemical compound that has been studied for its potential applications in scientific research. MN-64 is a morpholine derivative that belongs to the class of sulfonyl-containing compounds. In
Mechanism of Action
The mechanism of action of 4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine is not fully understood. However, it has been proposed that 4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine acts as a lysosome-targeting agent by binding to the lysosomal membrane and accumulating in the lysosomal lumen. This accumulation leads to the fluorescence of 4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine, which can be detected using fluorescence microscopy.
Biochemical and Physiological Effects:
4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been shown to be non-toxic to cells at concentrations up to 10 μM. However, at higher concentrations, 4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine can induce lysosomal membrane permeabilization and cell death. 4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine has also been shown to inhibit autophagy, a process by which cells recycle damaged or unwanted cellular components.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine is its selectivity for lysosomes, which makes it a useful tool for studying lysosome-related diseases. 4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine is also membrane-permeable, allowing it to be used in live-cell imaging experiments. However, 4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine has limitations in terms of its photostability and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine. One area of research is the development of improved fluorescent probes based on the structure of 4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine. Another area of research is the use of 4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine in the study of lysosomal storage disorders and other lysosome-related diseases. Additionally, the mechanism of action of 4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine and its effects on autophagy warrant further investigation. Finally, the potential use of 4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine in drug discovery and development should be explored.
Scientific Research Applications
4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been studied for its potential applications in scientific research. One of the main areas of research is its use as a fluorescent probe for imaging biological systems. 4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been shown to selectively label lysosomes in live cells, making it a useful tool for studying lysosome-related diseases such as lysosomal storage disorders.
properties
IUPAC Name |
4-[2-nitro-5-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]phenyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5S/c1-17-14-18(2)23(19(3)15-17)33(30,31)26-8-6-24(7-9-26)20-4-5-21(27(28)29)22(16-20)25-10-12-32-13-11-25/h4-5,14-16H,6-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNLJERKJLYNIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitro-5-{4-[(2,4,6-trimethylphenyl)sulfonyl]piperazin-1-yl}phenyl)morpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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